
Octaethyl ((12,32,52,72-tetrahydroxy-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55,75-tetrayl)tetrakis(methylene))tetrakis(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is a complex organic compound characterized by its multiple phosphoryl and hydroxyl groups, as well as its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of phosphoryl and hydroxyl groups through various functionalization reactions. Common reagents used in these reactions include phosphorylating agents, such as diethyl phosphite, and hydroxylating agents, such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the core structure, functionalization with phosphoryl and hydroxyl groups, and purification through techniques such as chromatography and crystallization. Reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphoryl derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is explored for its potential therapeutic applications. Its interactions with molecular targets in cells may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphoryl and hydroxyl groups enable it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Tetrahydroxy pentacyclic compounds
- Diethoxyphosphoryl derivatives
Uniqueness
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate stands out due to its unique combination of a pentacyclic structure with multiple phosphoryl and hydroxyl groups This combination imparts distinct chemical and physical properties, making it more versatile and functional compared to similar compounds
Properties
Molecular Formula |
C44H60O16P4S4 |
|---|---|
Molecular Weight |
1097.1 g/mol |
IUPAC Name |
5,11,17,23-tetrakis(diethoxyphosphorylmethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C44H60O16P4S4/c1-9-53-61(49,54-10-2)25-29-17-33-41(45)34(18-29)66-36-20-31(27-63(51,57-13-5)58-14-6)22-38(43(36)47)68-40-24-32(28-64(52,59-15-7)60-16-8)23-39(44(40)48)67-37-21-30(19-35(65-33)42(37)46)26-62(50,55-11-3)56-12-4/h17-24,45-48H,9-16,25-28H2,1-8H3 |
InChI Key |
SKACYQAKOUXTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)CP(=O)(OCC)OCC)S2)O)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


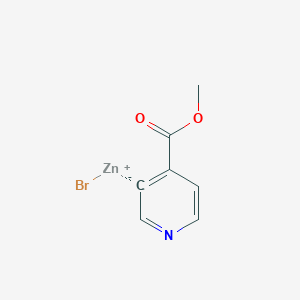
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
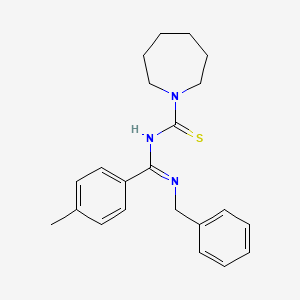
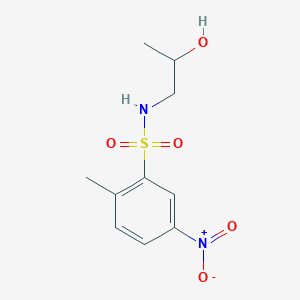
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
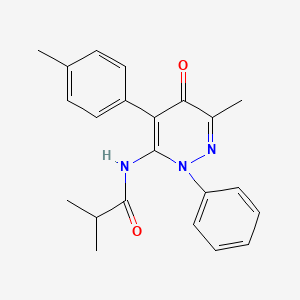
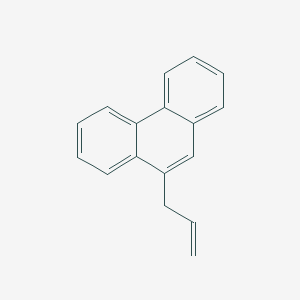
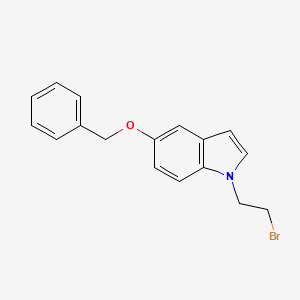

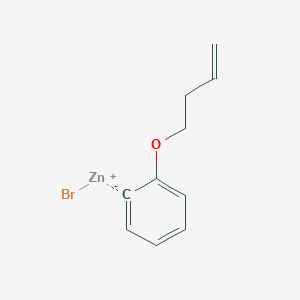
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)

![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
